PKCzeta Pseudosubstrate Inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The PKCzeta Pseudosubstrate Inhibitor is a synthetic peptide designed to inhibit the activity of the protein kinase C zeta isoform. Protein kinase C zeta is a member of the atypical protein kinase C subfamily, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibitor mimics the natural substrate of protein kinase C zeta but lacks the serine or threonine residue required for phosphorylation, thereby preventing the enzyme’s activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of the PKCzeta Pseudosubstrate Inhibitor involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods: Industrial production of the this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography, ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: The PKCzeta Pseudosubstrate Inhibitor primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for amino acids

Cleavage Reagents: Trifluoroacetic acid for removing the peptide from the resin

Major Products: The major product of the synthesis is the this compound peptide, which is purified to remove any side products or incomplete sequences.

Aplicaciones Científicas De Investigación

The PKCzeta Pseudosubstrate Inhibitor has a wide range of applications in scientific research:

Chemistry: Used to study the specificity and activity of protein kinase C zeta in various biochemical assays.

Biology: Employed in cell culture experiments to investigate the role of protein kinase C zeta in cellular signaling pathways.

Medicine: Explored as a potential therapeutic agent for diseases where protein kinase C zeta is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of diagnostic tools and assays for detecting protein kinase C zeta activity.

Mecanismo De Acción

The PKCzeta Pseudosubstrate Inhibitor exerts its effects by binding to the active site of protein kinase C zeta, mimicking the natural substrate. it lacks the serine or threonine residue required for phosphorylation, thereby blocking the enzyme’s activity. This inhibition prevents the phosphorylation of downstream targets, disrupting the signaling pathways mediated by protein kinase C zeta. Key molecular targets include components of the mitogen-activated protein kinase cascade and the nuclear factor kappa B pathway .

Comparación Con Compuestos Similares

- PKC alpha/beta pseudosubstrate peptide

- PKC epsilon pseudosubstrate peptide

- PKC zeta inhibitory peptide (ZIP)

Comparison: The PKCzeta Pseudosubstrate Inhibitor is unique in its specificity for the protein kinase C zeta isoform, whereas other pseudosubstrate peptides target different isoforms of protein kinase C. This specificity allows for more precise modulation of protein kinase C zeta activity without affecting other isoforms, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

The PKCzeta Pseudosubstrate Inhibitor is a synthetic peptide designed to selectively inhibit the activity of protein kinase C zeta (PKCζ), an atypical member of the protein kinase C family. This article explores its biological activity, mechanisms of action, and implications in various cellular processes, supported by relevant studies and data.

Overview of PKCζ and Its Role

PKCζ plays a crucial role in cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and memory formation. It is activated by various extracellular stimuli and regulates critical intracellular pathways. The pseudosubstrate inhibitor mimics the natural substrate of PKCζ but lacks the necessary phosphorylation site, thus preventing enzyme activation and subsequent downstream signaling.

The this compound operates primarily through competitive inhibition. By binding to the active site of PKCζ, it prevents the phosphorylation of target proteins, thereby modulating various signaling pathways. This inhibition can lead to significant effects on cellular functions, including:

- Cell Proliferation : In vascular smooth muscle cells, the inhibitor reduces angiotensin II-induced phosphorylation of MEK and Elk-1, leading to decreased cell proliferation.

- Apoptosis : PKCζ has been shown to inhibit apoptotic cell death; thus, its inhibition can sensitize cancer cells to chemotherapeutic agents .

- Memory and Learning : Studies indicate that this inhibitor can disrupt memory retrieval processes by targeting PKMζ, a constitutively active isoform derived from PKCζ .

Case Studies

- Neuronal Function : Research demonstrated that the this compound effectively prevented voltage-dependent K+ current inhibition in pancreatic beta-cells. This suggests that PKCζ acts as a downstream effector in cAMP/PKA and PI3K signaling pathways .

- Cancer Research : In experiments with doxorubicin-resistant HeLa cells, the selective inhibition of nuclear PKCζ restored sensitivity to chemotherapy. This highlights the potential of targeting specific cellular compartments for cancer treatment .

- Memory Studies : The inhibitor has been shown to impair synaptic plasticity and memory retention in animal models, indicating its broader effects beyond just inhibiting PKCζ activity .

| Property | Details |

|---|---|

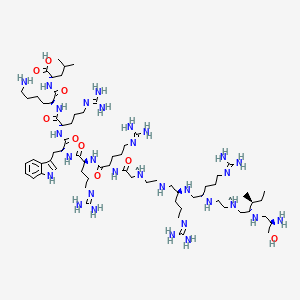

| Chemical Structure | Myristoylated peptide derived from PKCζ pseudosubstrate domain |

| Target | Atypical protein kinase C isoform PKCζ |

| Mode of Action | Selective, reversible, substrate-competitive inhibitor |

| Cellular Uptake | Utilizes Antennapedia domain for effective cell permeation |

| Biological Effects | Influences gene expression, cellular metabolism, and signaling pathways |

Pharmacokinetics

The this compound is characterized by:

- Cell Permeability : The myristoylation enhances its ability to penetrate cell membranes.

- Distribution : Once inside the cell, it interacts with various intracellular components affecting its localization and biological activity.

Implications for Research and Therapy

The biological activity of the this compound presents significant implications for both basic research and therapeutic applications:

- Targeted Cancer Therapy : By selectively inhibiting nuclear PKCζ, researchers can potentially enhance the efficacy of existing chemotherapeutic agents while minimizing side effects.

- Neuroscience Applications : Understanding its role in synaptic plasticity could lead to novel treatments for cognitive disorders.

Propiedades

InChI |

InChI=1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRXKMHPFNOGGU-JBZCIANGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN[CH]CNC(CCCN=C(N)N)CNC(CCCN=C(N)N)CNCCN[CH]C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NCC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCCN=C(N)N)CNCCN[CH]C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H130N30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1512.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the PKCζ Pseudosubstrate Inhibitor interact with its target, and what are the downstream effects observed in vascular smooth muscle cells?

A: The PKCζ Pseudosubstrate Inhibitor directly interacts with Protein Kinase C zeta (PKCζ), a specific isoform of the Protein Kinase C family, by mimicking its substrate binding site. [] This competitive binding prevents the phosphorylation of downstream targets by PKCζ. In vascular smooth muscle cells, inhibiting PKCζ with this compound has been shown to reduce angiotensin II-induced phosphorylation of MEK and the transcription factor Elk-1, ultimately leading to a decrease in cell proliferation. []

Q2: What role does PKCζ play in neuronal nitric oxide release, and how does the PKCζ Pseudosubstrate Inhibitor help elucidate this role?

A: Research suggests that PKCζ positively modulates neuronal nitric oxide (NO) release in mesenteric arteries, particularly in spontaneously hypertensive rats (SHRs). [] Utilizing the PKCζ Pseudosubstrate Inhibitor, studies demonstrated that blocking PKCζ activity leads to a decrease in both basal and electrically stimulated neuronal NO release in SHRs. [] This finding underscores the significance of PKCζ in regulating NO release from neuronal sources within the vasculature.

Q3: Does the PKCζ Pseudosubstrate Inhibitor influence apolipoprotein E secretion in macrophages?

A: Preliminary research indicates a potential role for PKCζ in regulating apolipoprotein E (apoE) secretion from human monocyte-derived macrophages (HMDMs). Interestingly, treating HMDMs with the PKCζ Pseudosubstrate Inhibitor has been observed to increase apoE secretion. [] This suggests that PKCζ may negatively regulate apoE secretion, and further investigation into this pathway could reveal novel therapeutic targets for managing atherosclerosis.

Q4: The provided research highlights the importance of dual signaling pathways in certain PKCζ-mediated processes. Can you elaborate on this with an example?

A: In the context of voltage-dependent K+ current antagonism in pancreatic beta-cells, research shows that the inhibitory effect of exendin 4 necessitates the activation of both the cAMP/Protein Kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K) signaling pathways. [] Notably, the PKCζ Pseudosubstrate Inhibitor successfully prevented the exendin 4-mediated current inhibition, suggesting that PKCζ acts as a downstream effector of this dual pathway. [] This finding underscores the complex interplay between different signaling cascades in regulating cellular functions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.